molecular formula C9H16ClF3N2O B1382838 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride CAS No. 1807938-63-1

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

Cat. No. B1382838
M. Wt: 260.68 g/mol
InChI Key: UAVWCHITCWBYQI-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride (hereafter referred to as ‘trifluoropiperidine’) is an organic compound with a molecular weight of 246.7 g/mol. It is a chiral molecule composed of a piperidine ring and a trifluorobutane substituent, and is a member of the piperidine family. Trifluoropiperidine is a colorless solid at room temperature, and is soluble in water, ethanol, and most organic solvents. It has a melting point of 95-97 °C and a boiling point of 227-228 °C.

Scientific Research Applications

  • Pharmacological and Behavioral Profile : A study on a compound structurally similar to the chemical demonstrated its potential as an antipsychotic agent. It acted as a potent 5-HT2A receptor inverse agonist, showing potential utility in behavioral pharmacology (Vanover et al., 2006).

  • Improved Synthesis Process : Research focused on the synthesis of compounds structurally related to 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride, highlighting the importance of efficient synthetic methods in pharmaceutical applications (Shashikumar et al., 2010).

  • Asymmetric Synthesis and Properties : A study on a compound with a similar structure demonstrated the importance of enantiomers in medicinal chemistry, particularly in the context of antibacterial agents (Rosen et al., 1988).

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Research showed the utility of rhodium-catalyzed hydrogenation in synthesizing enantioenriched aminopiperidine derivatives, a structural component of the compound . This method provides an economical route to important structural units found in various natural products and pharmaceutical drugs (Royal et al., 2016).

  • Synthesis of Fluorinated Amino Acids : Another study explored the stereoselective synthesis of fluorinated amino acids, which are structurally related to the compound . This highlights the broader chemical applications of such compounds in the development of valuable amino acids (Pigza et al., 2009).

  • Anticonvulsant Activity : Research on a compound structurally similar to 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride investigated its potential anticonvulsant properties, indicating its application in neurological disorders (Nesterkina et al., 2022).

  • Blue-Light Excitable Europium(III) Complex : A study synthesized a new β-diketone ligand structurally related to the compound, showing potential applications in light-emitting diodes (LEDs) and materials science (Liu et al., 2013).

  • Tetrazole-Containing Derivatives : Research explored the preparation of tetrazole-containing derivatives using a molecule structurally similar to the compound , underlining its relevance in designing bioactive compounds (Putis et al., 2008).

properties

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14;/h7H,1-6,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVWCHITCWBYQI-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

CAS RN

1807938-63-1
Record name 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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